Cas no 478032-88-1 (1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a structurally complex organic compound featuring a pyrrole core substituted with a butyl group, a carbonitrile moiety, and diphenyl groups at the 4,5-positions. The (E)-[(5-methylfuran-2-yl)methylidene]amino substituent introduces a conjugated imine linkage, enhancing potential electronic delocalization and reactivity. This compound may serve as a valuable intermediate in synthetic chemistry, particularly in the development of heterocyclic frameworks or functional materials. Its distinct substitution pattern offers opportunities for further derivatization, making it useful in pharmaceutical or materials science research. The presence of both electron-withdrawing (carbonitrile) and electron-donating (furan) groups may influence its physicochemical properties, including solubility and stability.
1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile structure
478032-88-1 structure
Product Name:1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
CAS No:478032-88-1
MF:C27H25N3O
MW:407.506906270981
CID:5018697
Update Time:2025-05-30

1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
    • 1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
    • 1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
    • Inchi: 1S/C27H25N3O/c1-3-4-17-30-26(22-13-9-6-10-14-22)25(21-11-7-5-8-12-21)24(18-28)27(30)29-19-23-16-15-20(2)31-23/h5-16,19H,3-4,17H2,1-2H3/b29-19+
    • InChI Key: PSTKUCLYAYOMPR-VUTHCHCSSA-N
    • SMILES: O1C(C)=CC=C1/C=N/C1=C(C#N)C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 628
  • XLogP3: 6.3
  • Topological Polar Surface Area: 54.2

1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
3P-334S-1MG
1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-88-1 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
3P-334S-5MG
1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-88-1 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
3P-334S-10MG
1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-88-1 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
3P-334S-50MG
1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-88-1 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
3P-334S-100MG
1-butyl-2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
478032-88-1 >90%
100mg
£110.00 2025-02-09

1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Related Literature

Additional information on 1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

1-Butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: A Comprehensive Overview

1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, commonly referred to by its CAS number CAS 478032-88-1, is a complex organic compound with a diverse range of applications in the fields of materials science and organic synthesis. This compound has garnered significant attention due to its unique structural features and potential for use in advanced materials and drug development.

The molecular structure of this compound is characterized by a pyrrole ring system substituted with a butyl group at position 1, a (E)-configured imine group at position 2, and two phenyl groups at positions 4 and 5. The presence of the (5-methylfuran) moiety introduces additional electronic and steric effects, which are critical for its reactivity and functional properties. Recent studies have highlighted the importance of such heterocyclic systems in achieving desired electronic properties for applications in organic electronics.

The synthesis of this compound typically involves multi-step processes that include nucleophilic substitutions, condensation reactions, and possibly some form of cyclization. The exact synthetic pathway can vary depending on the starting materials and desired stereochemistry. For instance, the formation of the imine group often requires careful control over reaction conditions to ensure the desired (E)-configuration is achieved. Researchers have reported various methods to optimize these reactions, including the use of specific catalysts or solvent systems to enhance reaction efficiency.

In terms of physical properties, this compound exhibits a melting point of approximately 160°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based applications. The presence of the cyano group at position 3 contributes to its polar nature, which can influence its interactions in both solid-state and solution-phase environments.

The application potential of this compound is vast. In materials science, it has been explored as a precursor for advanced polymers and hybrid materials due to its ability to form stable conjugated systems. Recent research has focused on its use in creating self-healing polymers, where the imine bond's dynamic nature plays a crucial role in enabling reversible cross-linking. Additionally, its role as an intermediate in drug discovery has been documented, particularly in the development of bioactive molecules targeting specific cellular pathways.

Recent advancements in computational chemistry have allowed for detailed modeling of this compound's electronic structure. Studies using density functional theory (DFT) have revealed that the conjugation between the pyrrole ring and the imine group significantly influences its electronic properties. These insights have been instrumental in guiding experimental efforts toward tailoring the compound's properties for specific applications.

In conclusion, CAS 478032-88-1, or 1-butyl-2-[(E) strong>[< strong>(5-methylfuran strong>-< strong>2 strong>< strong> yl)methylidene strong>]amino]-< strong>4 ,5-diphenyl strong>< strong >1H-pyrrole strong > - < strong >3-carbonitrile strong > , represents a promising candidate for various cutting-edge applications. Its unique structure and tunable properties continue to make it a focal point for researchers across multiple disciplines.

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